molecular formula C10H13ClN2 B1427382 3-Chloro-2-(piperidin-4-yl)pyridine CAS No. 899356-99-1

3-Chloro-2-(piperidin-4-yl)pyridine

Cat. No. B1427382
M. Wt: 196.67 g/mol
InChI Key: LAFOOCMIGLKZNC-UHFFFAOYSA-N
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Description

“3-Chloro-2-(piperidin-4-yl)pyridine” is a chemical compound that contains a pyridine ring and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine-containing compounds is crucial for their biological activity .


Chemical Reactions Analysis

Piperidine-containing compounds undergo various chemical reactions. For example, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives depend on their specific structure. For example, the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis Approaches

  • Synthesis of Piperidine Derivatives: A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine significant in medicinal chemistry, involves the catalytic hydrogenation of pyrrolylpyridine. This method provides an alternative to complex, multi-stage modifications previously used (Smaliy et al., 2011).
  • Efficient Asymmetric Hydrogenation of Pyridines: An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines enables the formation of piperidines with multiple chiral centers in a single operation. This method has shown success in creating stereochemically complex piperidines (Glorius et al., 2004).

Chemical and Structural Characterization

  • Structural Analysis of Piperidine Derivatives: The crystal structures of various anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, have been analyzed. These studies provide insights into the orientation and electronic properties of these compounds, which are crucial for understanding their pharmacological activities (Georges et al., 1989).

Application in Medicinal Chemistry

  • Aurora Kinase Inhibition: Compounds structurally related to 3-Chloro-2-(piperidin-4-yl)pyridine have been identified as potential Aurora kinase inhibitors, which may have implications in cancer treatment. These compounds demonstrate the utility of piperidine derivatives in targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Other Applications

  • Organometallic Chemistry: The synthesis of 1,2-bis(pyridine-2/3/4-yl)methyldiselanes, derived from pyridine compounds, demonstrates applications in organometallic chemistry. These compounds show potential anti-proliferative activity against various cell lines (Bhasin et al., 2015).
  • Corrosion Inhibition in Iron: Piperidine derivatives have been studied for their corrosion inhibition properties on iron. This research contributes to understanding the interaction of these compounds with metal surfaces, highlighting their potential in industrial applications (Kaya et al., 2016).

Safety And Hazards

Piperidine derivatives can be harmful if swallowed, in contact with skin, or if inhaled . They should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Piperidines are important synthetic fragments for drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-chloro-2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFOOCMIGLKZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297312
Record name 3-Chloro-2-(4-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(piperidin-4-yl)pyridine

CAS RN

899356-99-1
Record name 3-Chloro-2-(4-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899356-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(4-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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